1,4-Difluorobut-2-yne

Description

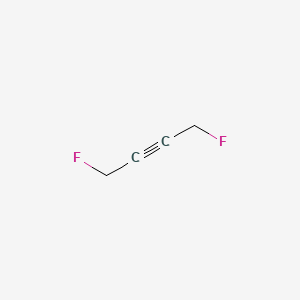

Structure

3D Structure

Properties

CAS No. |

407-82-9 |

|---|---|

Molecular Formula |

C4H4F2 |

Molecular Weight |

90.07 g/mol |

IUPAC Name |

1,4-difluorobut-2-yne |

InChI |

InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2 |

InChI Key |

FVVVNCKGSNVGKQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCF)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Difluorobut 2 Yne and Analogues

Strategies for the Construction of 1,4-Difluorobut-2-yne

While specific literature detailing the synthesis of this compound is not abundant, a plausible and effective strategy involves the deoxofluorination of the readily available starting material, but-2-yne-1,4-diol. wikipedia.orgnist.gov This diol is a commercially significant compound produced through the Reppe synthesis from formaldehyde (B43269) and acetylene. wikipedia.org

The conversion of diols to their corresponding difluorides is a common transformation in organofluorine chemistry. A general approach involves the use of deoxofluorinating agents. For instance, the synthesis of 1,4-dichloro-2-butyne (B41282) is conveniently achieved by treating but-2-yne-1,4-diol with thionyl chloride. chemicalbook.com Analogously, employing a suitable fluorinating agent should yield the desired this compound. Reagents such as Deoxofluor ([bis(2-methoxyethyl)amino]sulfur trifluoride) or specially designed arylsulfur trifluorides have proven effective for the hydroxy-to-fluorine exchange in various diol substrates. beilstein-journals.orgacs.org These reactions typically proceed via an inversion of stereochemistry at the carbon center. acs.org The reaction of but-2-yne-1,4-diol with such a reagent is expected to substitute both hydroxyl groups with fluorine, providing a direct route to this compound. The choice of reagent and reaction conditions can be critical, as the substrate's structure significantly influences the reaction's selectivity and outcome. beilstein-journals.org

Development of Catalytic Fluorination Approaches to Alkyne Substrates

Catalytic methods offer an efficient and atom-economical route to fluorinated organic compounds. The development of catalytic fluorination, particularly hydrofluorination of alkynes, has been a major focus, providing access to valuable fluoroalkenes.

Gold-Catalyzed Hydrofluorination of Alkyne Substrates

Homogeneous gold catalysis has emerged as a powerful tool for alkyne functionalization due to gold's strong π-Lewis acidity. beilstein-journals.org The gold-catalyzed hydrofluorination of alkynes, a significant advancement initiated in 2007, allows for the direct synthesis of fluoroalkenes from readily available alkyne precursors. beilstein-journals.org These reactions typically employ a gold(I) complex, often featuring an N-heterocyclic carbene (NHC) ligand, as the catalyst and a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or aqueous hydrofluoric acid (HF). chemicalbook.comnih.gov

Gold(I)-NHC complexes have been shown to be particularly effective. chemsrc.comacs.org For instance, gold(I) bifluoride complexes, generated from the corresponding gold(I) hydroxides and potassium bifluoride, are efficient catalysts for the hydrofluorination of both symmetrical and unsymmetrical alkynes, yielding fluorinated products with high stereo- and regioselectivity. chemsrc.com The reaction conditions can be tuned to favor specific outcomes; for example, using RuPhos as a ligand on the gold(I) complex allows for the stereoselective synthesis of (Z)-β-alkyl, β-fluoro Michael acceptors from electron-deficient alkynes. chemicalbook.com

Recent developments have also explored transfer hydrofluorination, where a fluoroarene acts as the fluorine source, mediated by a heterogeneous single-site gold(I) catalyst supported on materials like black phosphorene. sigmaaldrich.com This approach circumvents the direct handling of corrosive HF reagents. sigmaaldrich.com The scope of gold-catalyzed hydrofluorination extends to internal alkynes, including those with propargylic fluorine substituents, and can be performed using economical aqueous HF without additional additives. nih.gov

| Catalyst System | Fluorine Source | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| [Au(IPr)OH] / KHF₂ | KHF₂ / NEt₃·3HF | Symmetrical & Unsymmetrical Alkynes | Generates stable gold(I) bifluoride catalysts; provides high stereo- and regioselectivity for fluoroalkenes. | chemsrc.com |

| [Au(RuPhos)Cl] / AgSbF₆ | Et₃N·3HF | Electron-Deficient Alkynes | Stereoselective synthesis of (Z)-β-alkyl, β-fluoro Michael acceptors. | chemicalbook.com |

| Au(I)-NHC Complexes | Aqueous HF | Internal Alkynes | Additive-free conditions using an economical HF source; regioselective for alkynes with propargylic fluorine. | nih.gov |

| Au(I) on Black Phosphorene | Fluoroarenes | Biphenylacetylene | Heterogeneous transfer hydrofluorination, avoiding direct use of HF. | sigmaaldrich.com |

Transition Metal-Catalyzed Fluorination Methods

Besides gold, other transition metals such as palladium, copper, iridium, and cobalt have been successfully employed in catalytic fluorination reactions of alkynes and related substrates. acs.orgchemsrc.com These methods are crucial for preparing a wide array of valuable fluorinated compounds. google.com

Palladium-catalyzed reactions, for example, have been developed for the allylic fluorination of alkenes and can be applied to related propargylic systems. acs.org Copper-based catalysts have also shown significant promise. For instance, copper bifluoride complexes exhibit high stability and reactivity in fluorination reactions. chemsrc.com Iridium catalysts have been utilized for the allylic fluorination of allylic precursors, a methodology that could potentially be extended to alkyne substrates. google.com

More recently, cobalt-catalyzed methods have been reported for the halofluoroalkylation of alkynes, enabling the construction of densely functionalized and stereodefined fluorinated hydrocarbons. Nickel catalysts can mediate the oxidative cyclization of gem-difluoroalkenes with alkynes, followed by β-fluoride elimination to form monofluoroalkene products. The choice of metal and ligand is critical, as it dictates the reaction mechanism and the chemo-, regio-, and stereoselectivity of the fluorination process. acs.orggoogle.com

| Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Allylic Fluorination | Enables access to fluoroarenes from aryl triflates and allylic fluorides. | acs.orggoogle.com |

| Copper (Cu) | Hydrofluorination | Utilizes stable and reactive copper bifluoride complexes. | chemsrc.com |

| Iridium (Ir) | Allylic Fluorination | Effective for fluorination of allylic precursors with O-leaving groups. | google.com |

| Cobalt (Co) | Halofluoroalkylation of Alkynes | Constructs densely functionalized, stereodefined fluorinated hydrocarbons. | |

| Nickel (Ni) | Hydroalkenylation of Alkynes | Involves oxidative cyclization with gem-difluoroalkenes and β-fluoride elimination. |

Metal-Free Hydrofluorination Protocols for Alkynes

To circumvent the use of potentially toxic or expensive metals, metal-free hydrofluorination methods have been developed. These protocols often rely on amine/hydrogen fluoride complexes or other commercially available fluorinating agents.

One approach involves the use of highly acidic liquid HF complexes, such as a combination of DMPU-12HF and KHSO₄-13HF, which facilitates the Markovnikov addition of HF to alkynes to produce gem-difluorides. Another strategy employs tetrafluoroborate (B81430) salts, for instance, of 2,6-dichloropyridine, as the HF source for the hydrofluorination of alkynes.

Furthermore, I(I)/I(III) catalysis provides a metal-free pathway to α-fluoroketones from alkynes. wikipedia.org In this system, an inexpensive organocatalyst like p-TolI is used with an electrophilic fluorine source (e.g., Selectfluor®) and an amine/HF mixture, which serves as both the fluoride source and a Brønsted acid activator. wikipedia.org Recently, a transition-metal-free method for the hydrofluorination of alkynes bearing SF₅ and SF₄ groups was developed using tetrabutylammonium (B224687) fluoride (TBAF) as the fluorine source, demonstrating high functional group compatibility. These metal-free systems offer valuable alternatives to traditional metal-catalyzed reactions, often with high efficiency and selectivity.

Synthesis of Related Difluorinated Alkyne Building Blocks

The synthesis of fluorinated propargyl derivatives provides access to versatile building blocks for constructing more complex fluorinated molecules.

Preparation of Difluoropropargyl Derivatives

Difluoropropargyl derivatives are valuable synthetic intermediates. A scalable synthesis of 2,2-difluorohomopropargyl esters can be achieved through a magnesium-promoted Barbier reaction of substituted difluoropropargyl bromides with alkyl chloroformates. nist.gov These esters can be further converted into amides and ketones. nist.gov The development of methods for the gem-difluoropropargylation of various functional groups, including alcohols, highlights the utility of these building blocks in medicinal chemistry. The propargyl group itself is a highly versatile moiety, and its introduction into small molecules opens up numerous synthetic pathways for further chemical elaboration.

Fluoroalkynylation Approaches for Fluorine-Containing Alkynyl Compounds

Fluoroalkynylation refers to synthetic methods that introduce a fluorine atom or a fluoroalkyl group into a molecule via an alkyne moiety. These approaches are critical for creating diverse fluorine-containing alkynyl compounds and are broadly categorized based on the nature of the fluorine source and the reaction mechanism. These methods include nucleophilic, electrophilic, and radical pathways.

Nucleophilic Fluoroalkynylation

Nucleophilic fluorination involves the introduction of a fluorine atom through a substitution or addition reaction using a nucleophilic fluoride source. beilstein-journals.org This approach typically employs reagents like cesium fluoride (CsF) or tetralkylammonium fluorides (e.g., TBAF) which are soluble in organic solvents. beilstein-journals.org The reaction often involves the displacement of a good leaving group, such as a tosylate or mesylate, from a propargylic position. For instance, propargyl fluoride can be synthesized by treating propargyl p-toluenesulfonate with potassium fluoride. capes.gov.br The reactivity in nucleophilic fluorination can be sensitive to the solvent and the presence of water, with anhydrous conditions often providing better results. researchgate.net

Electrophilic Fluoroalkynylation

This strategy utilizes an electrophilic source of fluorine to react with a carbon-centered nucleophile, such as an alkynyl metal species or an enolate. nih.gov Modern electrophilic fluorinating agents are typically based on an N-F bond, which are safer and easier to handle than elemental fluorine. nih.govbeilstein-journals.org Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used. nih.gov These reagents transfer a "positive" fluorine atom to the alkyne. The mechanism is thought to proceed through an SN2 or a single-electron transfer (SET) pathway, depending on the specific substrates and conditions. nih.gov This method is effective for creating a variety of fluorinated compounds, including those derived from 1,3-dicarbonyl compounds and aryl-alkyl ketones. researchgate.net

Radical Fluoroalkynylation

Radical-based methods have emerged as a powerful tool for synthesizing fluoroalkylated alkynes. These reactions involve the generation of a fluoroalkyl radical, which then adds to a carbon-carbon triple bond. nih.gov This approach is particularly useful for introducing perfluoroalkyl groups like trifluoromethyl (CF₃). A combination of radical fluoroalkylation of an alkyne followed by a 1,4-functional group migration has been developed as a potent strategy for accessing complex fluorine-containing molecules. nih.gov

The following table provides a summary of these diverse fluoroalkynylation approaches.

Table 2: Summary of Fluoroalkynylation Strategies

| Approach | Fluorine Source | Typical Reagent(s) | Substrate Type | Product |

| Nucleophilic | Nucleophilic F⁻ | TBAF, CsF, KHF₂ | Propargyl halides/sulfonates | Propargyl fluorides |

| Electrophilic | Electrophilic F⁺ | Selectfluor, NFSI | Alkynyl metals, Enolates | Fluoroalkynes, α-Fluoro carbonyls |

| Radical | Radical Source | Fluoroalkyl iodides + Initiator | Terminal/Internal Alkynes | Fluoroalkylated alkenes/alkynes |

Reactivity and Mechanistic Investigations of 1,4 Difluorobut 2 Yne

Electrophilic, Nucleophilic, and Radical Reactivity Profiles of Fluorinated Alkynes

The introduction of fluorine into an alkyne framework profoundly modifies its reactivity. numberanalytics.com Fluorine's high electronegativity creates a significant inductive effect, withdrawing electron density from the carbon-carbon triple bond. numberanalytics.com This electronic perturbation results in a more electrophilic alkyne compared to its non-fluorinated counterparts. numberanalytics.com

Electrophilic Reactivity: Generally, alkynes are less reactive towards electrophiles than alkenes because the resulting vinyl carbocation is less stable. libretexts.orglibretexts.org The electron-withdrawing nature of the fluorine atoms in 1,4-difluorobut-2-yne would further destabilize any transient carbocation intermediate, making electrophilic attack less favorable. For instance, the addition of hydrogen halides like HF to ethyne (B1235809) occurs in stages, first forming a vinyl halide and then a geminal dihalide. libretexts.orgalmerja.net In the case of a fluorinated alkyne, this process would be significantly slower.

Nucleophilic Reactivity: The reduced electron density at the triple bond makes fluorinated alkynes, including by extension this compound, more susceptible to nucleophilic attack. numberanalytics.comlibretexts.org This enhanced reactivity is a hallmark of fluorinated unsaturated systems. numberanalytics.com Reactions often proceed via a nucleophilic addition mechanism, where a nucleophile attacks one of the sp-hybridized carbons. libretexts.org The stability of the resulting carbanionic intermediate is influenced by the fluorine substituents. For example, nucleophilic conjugate additions to activated alkynes (those with electron-wihdrawing groups) are well-documented and proceed efficiently. acs.org While direct experimental data for this compound is scarce, related studies on copper-mediated nucleophilic fluorination of terminal alkynes have been explored, suggesting pathways for C-F bond formation at sp-hybridized carbons. snmjournals.org

Radical Reactivity: Fluorinated alkynes can participate in radical reactions. The addition of radicals to the triple bond can initiate reaction cascades, leading to complex molecular structures. nih.gov For instance, sulfonyl radicals have been shown to add to alkynes, forming vinyl radicals that can be trapped to create highly functionalized alkenes. rsc.org The regioselectivity of radical addition is often governed by the formation of the most stable radical intermediate. ic.ac.uk The presence of fluorine can influence the stability and subsequent reaction pathways of these radical intermediates. acs.org Research into the alkynylation of radical intermediates has expanded the toolbox for creating C-C triple bonds under mild conditions, often utilizing photoredox or transition metal catalysis. nih.gov

Cycloaddition Reactions Involving this compound and Related Substrates

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electronic nature of fluorinated alkynes makes them interesting partners in these transformations.

The [2+2] cycloaddition involves the combination of two double or triple bonded systems to form a four-membered ring. acs.org These reactions are often photochemically initiated or catalyzed by transition metals. acs.org While direct examples involving this compound are not readily found, the behavior of other fluorinated unsaturated systems provides insight. For instance, gold(I) complexes have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to generate cyclobutenes. organic-chemistry.org The study of [2+2] cycloadditions of fluorinated allenes also offers a parallel for understanding how fluorine substitution impacts the feasibility and outcomes of such reactions. acs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, an alkyne can act as a "dienophile," reacting with a conjugated diene. youtube.commasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The fluorine atoms in this compound, due to their inductive effect, would make it an activated dienophile.

A well-studied analogue, hexafluoro-2-butyne, readily participates in Diels-Alder reactions with various dienes, such as 2-heterosubstituted furans, to produce highly functionalized aromatic compounds after a subsequent elimination step. nih.gov Similarly, its reaction with bis-furyl dienes can be controlled to produce either kinetically or thermodynamically favored adducts. rsc.org These examples strongly suggest that this compound would be a competent dienophile in [4+2] cycloadditions. When an unsymmetrical diene is used, questions of regioselectivity arise, with outcomes often favoring "ortho" and "para" products over "meta" isomers. masterorganicchemistry.com

Key Feature: The electron-withdrawing fluorine atoms increase the dienophilicity of the alkyne.

Expected Product: A cyclohexadiene derivative, which may undergo further reactions depending on the substituents and conditions.

The [2+2+2] cycloaddition, or cyclotrimerization, of three alkyne molecules is a powerful method for synthesizing benzene (B151609) derivatives, often requiring a metal catalyst. wikipedia.org This reaction has been successfully applied to various fluorinated internal alkynes using rhodium catalysts, yielding mixtures of isomeric, multi-substituted fluoroalkylated aromatic compounds. rsc.orgrsc.org The mechanism is thought to involve the formation of a metallacyclopentadiene intermediate, which then undergoes a [4+2] cycloaddition with a third alkyne molecule. researchgate.netrsc.org It is highly probable that this compound could undergo similar transition-metal-catalyzed cyclotrimerization to produce isomers of 1,2,4- and 1,3,5-tris(fluoromethyl)benzene. The regioselectivity of such reactions with unsymmetrical alkynes remains a significant challenge in the field. wikipedia.org Nickel catalysts have also been shown to be effective for the cyclotrimerization of alkynes. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Fluorinated Alkynes

| Reaction Type | Fluorinated Alkyne Example | Diene/Partner | Catalyst/Conditions | Product Type |

| [4+2] Diels-Alder | Hexafluoro-2-butyne | 2-Substituted Furans | Heat | Substituted Di(trifluoromethyl)benzenes nih.gov |

| [4+2] Diels-Alder | Hexafluoro-2-butyne | Bis-furyl dienes | Room Temp. or 140 °C | Kinetically or Thermodynamically controlled adducts rsc.org |

| [2+2+2] Cyclotrimerization | Trifluoromethylated internal alkynes | Self | RhCl₃·H₂O, i-Pr₂NEt, Toluene, reflux | Fluoroalkylated benzene derivatives rsc.orgrsc.org |

Polymerization Behavior and Mechanisms of this compound Monomers and Related Fluorinated Alkynes

The polymerization of alkynes can lead to conjugated polymers with interesting optical and electronic properties. numberanalytics.com Fluorinated polymers are particularly noted for their unique thermal and surface properties. mdpi.com While specific studies on the polymerization of this compound are not prominent, the general principles of alkyne polymerization and the influence of fluorine substituents can be discussed.

Polymerization of alkynes can be achieved through various methods, including transition metal-catalyzed polymerization and free radical polymerization. numberanalytics.com The incorporation of fluorine can impact the polymerization process. For example, in the Ring-Opening Metathesis Polymerization (ROMP) of fluorinated norbornenes, the electron-withdrawing fluorine atoms can decrease the monomer's reactivity. mdpi.com

The resulting poly(alkyne)s containing fluorine would be expected to exhibit properties such as:

Increased thermal stability.

Low surface energy and hydrophobicity.

Potentially altered electronic properties compared to non-fluorinated analogues.

Diels-Alder polymerization, using monomers with both diene and dienophile functionalities (or A-B type monomers), has been employed to create highly fluorinated polyphenylenes. acs.org This suggests a potential pathway where a derivative of this compound could be incorporated into a polymer backbone.

Pyrolysis Pathways and Molecular Mechanisms of Fluorinated Butynes

Information regarding the specific pyrolysis pathways of this compound is not available in the reviewed literature. However, the pyrolysis of fluorinated hydrocarbons often involves complex fragmentation and rearrangement reactions, driven by the high thermal stability of the C-F bond and the potential for elimination of stable molecules like HF. The butyne skeleton provides several potential reaction channels, including isomerization to allene (B1206475) or butadiene structures, cyclization, or fragmentation into smaller molecules. The presence of fluorine atoms would significantly influence the energetics of these pathways.

Other Mechanistic Transformations of Fluorinated Alkynes

The unique electronic properties conferred by fluorine atoms significantly influence the reactivity of alkyne systems. In the case of this compound, the presence of fluorine atoms on the propargylic carbons introduces strong inductive effects, polarizing the molecule and influencing its participation in various chemical transformations. This section explores several other mechanistic pathways that fluorinated alkynes, in general, and by extension, compounds like this compound, can undergo.

Hydroalkoxylation Reactions with Fluorinated Haloalkynes

The addition of alcohols across the carbon-carbon triple bond, known as hydroalkoxylation, is a fundamental transformation in organic synthesis. With fluorinated alkynes, this reaction can exhibit unique regioselectivity due to the electronic influence of the fluorine substituents. Gold catalysts have proven to be particularly effective in mediating the hydroalkoxylation of alkynes.

In the case of fluorinated haloalkynes, a remarkable "fluorine effect" has been documented, leading to a complete reversal of the regioselectivity compared to their non-fluorinated counterparts. For instance, the gold-catalyzed hydration of haloalkynes typically yields 2-halomethylketones. However, when 1-halo-3,3-difluoroalkynes are subjected to gold-catalyzed hydroalkoxylation with an alcohol like methanol, the reaction exclusively produces 3,3-difluoroesters. This outcome highlights the directing influence of the difluoromethylene group. acs.orgrsc.org The significant electronic bias imposed by the two fluorine atoms dictates the point of nucleophilic attack by the alcohol.

While specific studies on the hydroalkoxylation of this compound are not extensively detailed in the provided literature, the principles observed with other fluorinated alkynes suggest a predictable pattern. The electron-withdrawing nature of the fluoromethyl groups would render the alkyne bond susceptible to nucleophilic attack. Gold(I) complexes are excellent catalysts for activating alkynes towards such nucleophilic additions. rsc.orgacs.org The regioselectivity would likely be influenced by the subtle electronic balance within the molecule.

General research into the gold-catalyzed hydroalkoxylation of internal alkynes has shown that various alcohols can serve as effective nucleophiles, leading to the formation of vinyl ethers and acetals. nih.govrsc.orgrsc.org The choice of ligand on the gold catalyst can also play a crucial role in the reaction's efficiency and selectivity.

Table 1: Representative Examples of Gold-Catalyzed Hydroalkoxylation of Internal Alkynes

| Alkyne Substrate | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Diphenylacetylene | Methanol | [Au(IPr)]OTf | 1,2-diphenyl-1-methoxyethene | rsc.org |

| 1-Phenyl-1-propyne | Ethanol | AuCl3 | 1-ethoxy-1-phenylpropene and 2-ethoxy-1-phenylpropene | rsc.org |

| 4-Octyne | Methanol | [Au(JohnPhos)]NTf2 | 4-methoxy-4-octene | rsc.org |

| 1-Halo-3,3-difluoroalkyne | Methanol | Au(I) catalyst | 3,3-Difluoroester | acs.orgrsc.org |

Atom Transfer Radical Additions to Fluorinated Alkynes

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. This process involves the radical addition of an alkyl or perfluoroalkyl halide across a multiple bond. The reaction is typically initiated by a radical initiator or a photocatalyst.

The ATRA of perfluoroalkyl iodides to alkynes is a well-established method for introducing fluorinated chains into organic molecules. These reactions can be initiated by various means, including photoredox catalysis. acs.org For instance, visible light-mediated ATRA of perfluoroalkyl iodides to both alkenes and alkynes has been successfully demonstrated using ruthenium or iridium photocatalysts. acs.org

The general mechanism involves the generation of a perfluoroalkyl radical from the corresponding iodide. This radical then adds to the alkyne, forming a vinyl radical intermediate. The vinyl radical subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and yielding the final iodo-perfluoroalkylated alkene product. The stereochemistry of the resulting alkene can often be controlled by the reaction conditions and the nature of the catalyst. rsc.org

While specific ATRA reactions involving this compound are not detailed in the provided search results, the general reactivity of fluorinated alkynes suggests it would be a viable substrate. The electron-deficient nature of the alkyne in this compound would make it susceptible to attack by nucleophilic radicals.

Table 2: Examples of Atom Transfer Radical Addition of Perfluoroalkyl Iodides to Alkynes

| Alkyne Substrate | Perfluoroalkyl Iodide | Initiator/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Octyne | Perfluorohexyl iodide | AIBN | (E/Z)-1-Iodo-2-(perfluorohexyl)octene | rsc.org |

| Phenylacetylene | Perfluorobutyl iodide | [Ru(bpy)3]Cl2, visible light | (E/Z)-1-Iodo-2-(perfluorobutyl)-1-phenylethene | acs.org |

| Terminal Alkynes | α-Functionalized alkyl iodides (e.g., CF3CH2I) | Manganese catalyst | (E)- and (Z)-Iodoalkenes | rsc.org |

| Unactivated Alkenes | Perfluoroalkyl iodides | Pyridine/Bis(pinacolate)diboron | Iodoperfluoroalkylation products | rsc.org |

Reductive Cyclization Processes in Fluorinated Systems

Reductive cyclization represents a class of reactions where a cyclization event is accompanied by a reduction. In the context of fluorinated systems, these transformations can lead to the formation of valuable fluorine-containing cyclic molecules. A notable example is the palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes with fluoroalkyl halides and water, which provides one-step access to fluoroalkylated butenolides. nih.gov

The proposed mechanism for this transformation involves a palladium/copper cooperative pathway. It is believed to proceed through a radical addition and a carbonylative cyclization. Radical inhibition experiments using TEMPO or 1,1-diphenylethylene (B42955) have been shown to suppress product formation, supporting a radical-mediated pathway. nih.gov

Another relevant transformation is the palladium-catalyzed tandem fluorination and cyclization of enynes. acs.orgnih.govacs.org In this process, a cis-fluoropalladation is proposed as the key step for constructing the vinyl-F bond. The subsequent cyclization and reduction of the Csp3-Pd bond by an alcohol lead to the formation of fluorinated lactams. acs.orgnih.govacs.org While not a simple reductive cyclization of a fluorinated alkyne, this reaction showcases a powerful strategy for constructing complex fluorinated heterocycles from alkyne-containing precursors.

Table 3: Examples of Palladium-Catalyzed Cyclization Reactions Involving Fluorinated Species

| Reactants | Catalyst System | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 1,3-Enynes, Fluoroalkyl Halides, H2O, CO | Pd(OAc)2, CuOAc | Fluoroalkylated Butenolides | Radical Addition and Carbonylative Cyclization | nih.gov |

| Enynes, NFSI (N-Fluorobenzenesulfonimide) | Pd(dba)2, DPEphos | Fluorinated Lactams | cis-Fluoropalladation | acs.orgnih.govacs.org |

| N-Aryl Enamines | Pd(OAc)2 | Indoles | Oxidative Cyclization | nih.gov |

Computational and Theoretical Chemistry Studies on 1,4 Difluorobut 2 Yne

Quantum Chemical Investigations of Molecular Structure and Conformation

Ab Initio Calculations of Internal Rotation Barriers in 1,4-Difluorobut-2-yne and Analogues

No specific studies employing ab initio methods to calculate the internal rotation barriers of the C-C single bonds in this compound were identified. Such studies would be crucial for understanding the molecule's conformational preferences and the energetic landscape of its internal dynamics.

Density Functional Theory (DFT) Analyses of Molecular Geometries and Reactivity

Although Density Functional Theory (DFT) is a powerful tool for analyzing molecular geometries and electronic properties, no dedicated DFT studies on this compound have been found. Consequently, data regarding its optimized geometry, bond lengths, bond angles, and reactivity descriptors derived from DFT calculations are not available.

Mechanistic Probes using Computational Chemistry

Transition State Analysis of Key Transformations

The investigation of reaction mechanisms involving this compound through the computational analysis of transition states has not been reported in the accessible literature. Therefore, there is no information on the activation energies or geometries of transition states for reactions in which this compound might participate.

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction for Fluorinated Systems

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. However, no studies were found that specifically apply FMO theory to this compound to predict its behavior in chemical reactions. Data on the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are unavailable.

Spectroscopic Feature Prediction via Computational Methods for Fluorinated Alkynes

Computational methods are frequently used to predict spectroscopic features such as vibrational frequencies (IR and Raman) and NMR chemical shifts. However, no research could be located that presents computationally predicted spectroscopic data for this compound.

Applications of 1,4 Difluorobut 2 Yne As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organofluorine Compounds

The development of synthetic methodologies to create complex organofluorine compounds is a significant area of research. While specific, detailed research findings on the direct application of 1,4-Difluorobut-2-yne in the synthesis of complex organofluorine compounds are not widely available in the public domain, the inherent reactivity of the molecule suggests its potential as a precursor. Theoretical studies have investigated the conformational properties of 1,4-dihalobut-2-ynes, including the difluoro derivative. These studies indicate that the electronegativity of the halogen substituents influences the equilibrium dihedral angle of the molecule. For this compound, the calculated equilibrium dihedral angle is 101°, a deviation from linearity that could influence its reactivity in cycloaddition and other bond-forming reactions.

The presence of the propargylic fluoride (B91410) moieties suggests that this compound could participate in various nucleophilic substitution reactions, allowing for the introduction of a difluorinated four-carbon unit into a larger molecular framework. Furthermore, the alkyne can serve as a handle for a variety of transformations, including hydrofunctionalization, cycloadditions, and metal-catalyzed cross-coupling reactions, to build molecular complexity.

Role in the Synthesis of Advanced Materials Precursors, including Fluorinated Polymers

The incorporation of fluorine into polymers can dramatically alter their properties, enhancing thermal stability, chemical resistance, and imparting unique surface characteristics. While specific examples of polymers derived directly from this compound are not extensively documented, its structure is indicative of its potential as a monomer or cross-linking agent in the synthesis of fluorinated polymers. The bifunctional nature of the molecule, with two reactive C-F bonds and a central polymerizable alkyne, presents opportunities for creating novel polymer architectures.

It is noteworthy that this compound has been identified as a per- and polyfluoroalkyl substance (PFAS). Due to concerns about their environmental persistence and potential health impacts, the use of certain PFAS compounds is being restricted. In at least one instance, this compound has been listed as a substance banned from use in products by a major technology company. qorvo.com This regulatory scrutiny may impact its future development and application in materials science.

Development of New Fluoro-Functionalized Scaffolds through Alkyne Derivatization

The alkyne functionality of this compound is a key feature that allows for its derivatization into a variety of fluoro-functionalized scaffolds. The triple bond can readily undergo a range of chemical transformations, providing access to diverse molecular architectures.

One of the most powerful applications of alkynes in synthesis is their participation in cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of fluorinated triazoles, and reactions with nitrile oxides would yield isoxazoles. These heterocyclic systems are prevalent in medicinal chemistry and the introduction of the difluorinated butene backbone could impart desirable pharmacological properties. Similarly, [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes could provide access to complex fluorinated carbocycles.

The derivatization of the alkyne can also be achieved through metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, would allow for the attachment of various aryl or vinyl groups to the alkyne, expanding the range of accessible fluorinated structures. Hydration or hydroamination of the alkyne would lead to the formation of fluorinated ketones or enamines, respectively, which are themselves versatile synthetic intermediates.

While detailed experimental studies on these specific derivatizations of this compound are not readily found in the literature, the known reactivity patterns of alkynes provide a strong basis for its potential in generating a wide array of novel fluoro-functionalized scaffolds.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for 1,4-Difluorobut-2-yne Transformations

The transformation of this compound often requires the use of catalysts to achieve high efficiency and selectivity. The development of novel catalytic systems is a crucial area of research to unlock the full synthetic potential of this fluorinated building block. Research in this area is focused on designing catalysts that can control the regioselectivity and stereoselectivity of reactions involving the carbon-carbon triple bond of this compound.

Metal-catalyzed hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across the alkyne, are a key focus. While extensively studied for simple alkynes, the application of this methodology to conjugated diynes, and by extension, functionalized internal alkynes like this compound, presents unique challenges. mdpi.com The presence of the fluorine atoms influences the electronic properties of the alkyne, requiring catalysts that can effectively operate under these conditions.

Current research efforts are directed towards the use of various transition metals, including gold, palladium, and other late transition metals, to catalyze the transformation of fluorinated alkynes. For instance, gold(I) catalysts have shown promise in mediating complex cycloaddition reactions of diynes. mdpi.com Similarly, palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are being explored for cross-coupling and addition reactions. mdpi.com The goal is to develop catalytic systems that are not only highly active but also tolerant to the fluorine substituents and capable of directing the reaction towards a single, desired product.

Table 1: Examples of Catalytic Systems Under Investigation for Alkyne Transformations

| Catalyst System | Reaction Type | Potential Application for this compound |

| Gold(I) Complexes | Cycloaddition, Hydroarylation | Controlled formation of carbocyclic and heterocyclic structures. mdpi.com |

| Palladium/Diphosphine Ligands | Cross-coupling, Hydrofunctionalization | Precise introduction of various functional groups. mdpi.com |

| s-Block Metal Amides | Hydroamination | Synthesis of fluorinated enamines and related nitrogen-containing compounds. mdpi.com |

Exploration of New Reactivity Modes and Stereoselective Synthetic Pathways

Beyond established reactions, researchers are actively exploring new ways in which this compound can participate in chemical transformations. This includes investigating its potential in pericyclic reactions, radical processes, and other transformations that can lead to the formation of novel fluorinated compounds. The fluorine atoms can significantly alter the reactivity of the alkyne, opening up pathways that are not accessible to their non-fluorinated counterparts.

A major emphasis in this area is the development of stereoselective synthetic pathways. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of pharmaceuticals and other biologically active compounds. For reactions involving this compound, this means developing methods that can selectively produce one enantiomer or diastereomer of a product over the other. This is often achieved through the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of the reaction.

The challenges in achieving high stereoselectivity with this compound lie in overcoming the linear geometry of the alkyne and the electronic influence of the fluorine atoms. Researchers are designing sophisticated catalytic systems and reaction conditions to address these challenges, aiming to provide access to a wide range of stereochemically defined fluorinated molecules.

Integration into Advanced Organic Synthesis Methodologies for Complex Molecule Assembly

The ultimate goal of studying the reactivity of this compound is to integrate it into advanced synthetic strategies for the construction of complex and valuable molecules. Its ability to introduce two fluorine atoms in a specific 1,4-relationship makes it an attractive building block for the synthesis of fluorinated analogues of natural products, pharmaceuticals, and advanced materials.

The integration of this compound into multistep syntheses requires a deep understanding of its reactivity and compatibility with a wide range of functional groups and reaction conditions. Researchers are developing synthetic routes that utilize this fluorinated alkyne as a key component in cascade reactions, multicomponent reactions, and other efficient synthetic methodologies. These approaches aim to build molecular complexity rapidly and in a controlled manner.

The development of robust and predictable reactions involving this compound will enable synthetic chemists to design and execute more efficient and innovative syntheses of complex fluorinated targets. This will have a significant impact on various fields, including drug discovery, materials science, and agrochemistry, where the unique properties of fluorine-containing molecules are highly sought after.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.